5-(4-Methylbenzyl)-2-furaldehyde
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Overview
Description
5-(4-Methylbenzyl)-2-furaldehyde is an organic compound that belongs to the class of furaldehydes It is characterized by a furan ring substituted with a 4-methylbenzyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-2-furaldehyde typically involves the reaction of 4-methylbenzyl bromide with furfural under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the furan ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-(4-Methylbenzyl)-2-furancarboxylic acid.
Reduction: 5-(4-Methylbenzyl)-2-furanmethanol.
Substitution: 5-(4-Methylbenzyl)-2-bromofuran.
Scientific Research Applications
5-(4-Methylbenzyl)-2-furaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-2-furaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylbenzyl)-2-furanmethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(4-Methylbenzyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(4-Methylbenzyl)-2-bromofuran: Similar structure but with a bromine atom substituted on the furan ring.
Uniqueness
5-(4-Methylbenzyl)-2-furaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activities. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
80733-54-6 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c1-10-2-4-11(5-3-10)8-12-6-7-13(9-14)15-12/h2-7,9H,8H2,1H3 |
InChI Key |
HDVAROZREVFCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
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